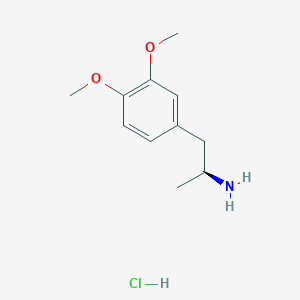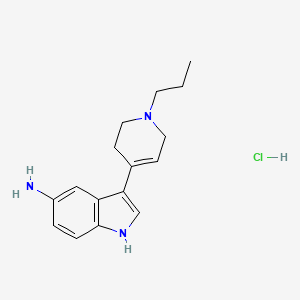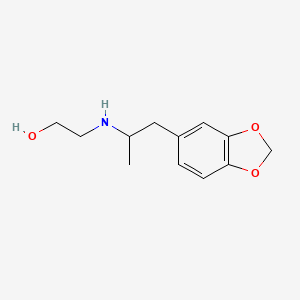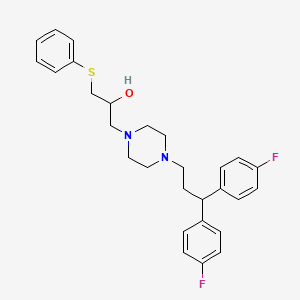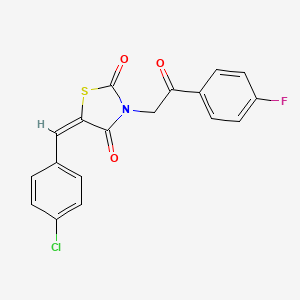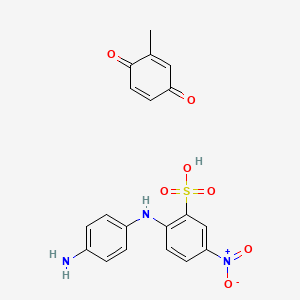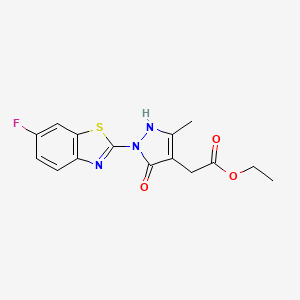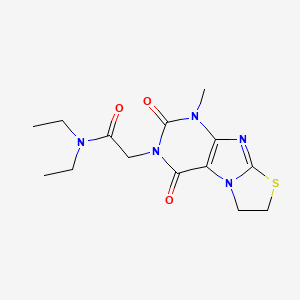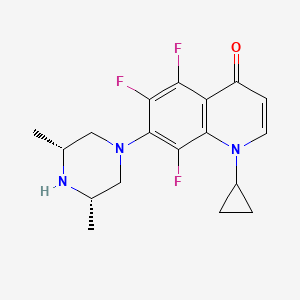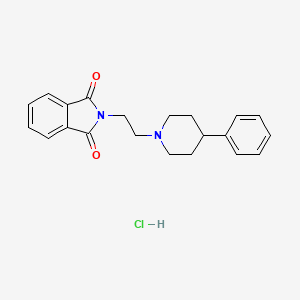
1H-Isoindole-1,3(2H)-dione, 2-(2-(4-phenyl-1-piperidinyl)ethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-(2-(4-phenyl-1-piperidinyl)ethyl)-, hydrochloride is a chemical compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves the reaction of phthalic anhydride with amines. For this specific compound, the synthesis might involve:
Step 1: Reaction of phthalic anhydride with an appropriate amine to form the isoindole-1,3-dione core.
Step 2: Introduction of the 2-(2-(4-phenyl-1-piperidinyl)ethyl) group through a substitution reaction.
Step 3: Formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione derivatives can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione derivatives have been studied for various scientific research applications, including:
Chemistry: As intermediates in organic synthesis.
Biology: As probes for studying biological processes.
Medicine: Potential therapeutic agents for treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives typically involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and result in therapeutic effects. For example, they might inhibit enzyme activity or block receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A simpler isoindole-1,3-dione derivative.
Thalidomide: A well-known drug with a similar core structure.
Lenalidomide: A derivative of thalidomide with improved therapeutic properties.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-(2-(4-phenyl-1-piperidinyl)ethyl)-, hydrochloride is unique due to the presence of the 2-(2-(4-phenyl-1-piperidinyl)ethyl) group, which may confer specific biological activities or pharmacokinetic properties not seen in other similar compounds.
Properties
CAS No. |
117992-71-9 |
|---|---|
Molecular Formula |
C21H23ClN2O2 |
Molecular Weight |
370.9 g/mol |
IUPAC Name |
2-[2-(4-phenylpiperidin-1-yl)ethyl]isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C21H22N2O2.ClH/c24-20-18-8-4-5-9-19(18)21(25)23(20)15-14-22-12-10-17(11-13-22)16-6-2-1-3-7-16;/h1-9,17H,10-15H2;1H |
InChI Key |
QIJGMGOSXIRJBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CCN3C(=O)C4=CC=CC=C4C3=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


